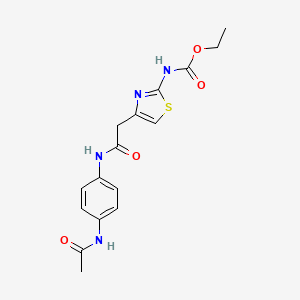

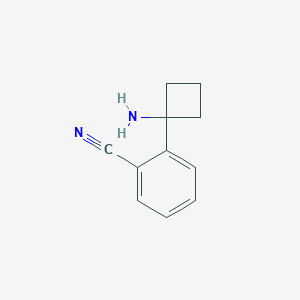

![molecular formula C11H10ClF3N4O2 B2880477 3-chloro-2-{[(2E)-2-(nitromethylidene)imidazolidin-1-yl]methyl}-5-(trifluoromethyl)pyridine CAS No. 1354455-08-5](/img/structure/B2880477.png)

3-chloro-2-{[(2E)-2-(nitromethylidene)imidazolidin-1-yl]methyl}-5-(trifluoromethyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-2-{[(2E)-2-(nitromethylidene)imidazolidin-1-yl]methyl}-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C11H10ClF3N4O2 and its molecular weight is 322.67. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Heterocyclic Construction

The chemistry of heterocyclic ketene aminals, such as those related to the structure of 3-chloro-2-{[(2E)-2-(nitromethylidene)imidazolidin-1-yl]methyl}-5-(trifluoromethyl)pyridine, involves the construction of novel heterocycles. A study demonstrates the utility of 2-(2-chloroaroyl)methyleneimidazolidines for synthesizing functionalized imidazo(pyrido)[1,2-a]pyridines through DABCO-catalyzed tandem annulations. This method highlights a general strategy for constructing imidazo(pyrido)[3,2,1-ij][1,8]naphthyridines, showcasing the compound's relevance in synthesizing complex heterocyclic structures (Ming Li et al., 2011).

Biological Activity and Insecticidal Applications

Research into the insecticidal activity of nitromethylene- and nitroimino-imidazolidines reveals the significance of specific structural features for binding to the acetylcholine receptor in insect nervous systems. These studies offer insight into the potential applications of compounds like this compound in developing new insecticides. The binding potency of these compounds to the insect acetylcholine receptor correlates with their neurotoxicity, underscoring the importance of specific substituents for optimal activity (Ming‐Yie Liu et al., 1993).

Synthesis of Imidazo[1,2-a]pyridines

The synthesis of imidazo[1,2-a]pyridines through the reaction of 2-chloropyridines and 2H-azirines, facilitated by triflic anhydride, illustrates another application of related compounds. This method allows for the efficient creation of heterocyclic moieties commonly found in medicinal chemistry, highlighting the compound's relevance in drug development and synthetic chemistry (Frédéric Vuillermet et al., 2020).

Regioselective Fluorination

The regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines represents an innovative application in the modification of heterocyclic compounds. Using Selectfluor as a fluorinating agent in aqueous conditions, this methodology highlights the potential for precise chemical modifications, which can be crucial for the development of pharmaceuticals and research chemicals (Ping Liu et al., 2015).

Properties

IUPAC Name |

3-chloro-2-[[(2E)-2-(nitromethylidene)imidazolidin-1-yl]methyl]-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClF3N4O2/c12-8-3-7(11(13,14)15)4-17-9(8)5-18-2-1-16-10(18)6-19(20)21/h3-4,6,16H,1-2,5H2/b10-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHSXODQSFPVBA-UXBLZVDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=C[N+](=O)[O-])N1)CC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(/C(=C/[N+](=O)[O-])/N1)CC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClF3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

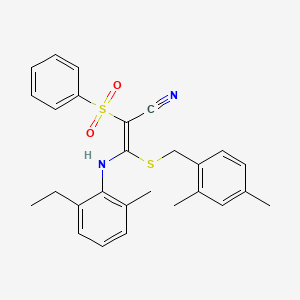

![N-(4-chlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2880401.png)

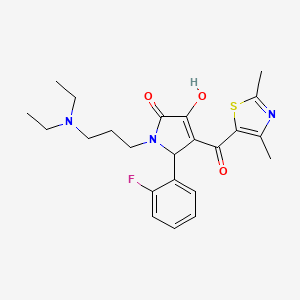

![N-[4-(8-oxo-5,6,8,9-tetrahydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-9-yl)phenyl]acetamide](/img/structure/B2880404.png)

![3-Propan-2-yl-5-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2880405.png)

![N-(1H-1,3-benzodiazol-2-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2880407.png)

![N1-allyl-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2880409.png)

![3-(4-Nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B2880414.png)

![N-(3-((3-methoxyphenyl)(morpholino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2880415.png)